

# An In-depth Technical Guide on the Thermochemical Data for 2-Methyldecanenitrile

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## Compound of Interest

Compound Name: 2-Methyldecanenitrile

Cat. No.: B1664566

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Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides a comprehensive overview of the available thermochemical and physicochemical data for **2-Methyldecanenitrile** (CAS No. 69300-15-8). Due to the absence of experimentally determined thermochemical data in publicly accessible databases, this guide also presents data for a homologous compound, 2-methylbutanenitrile, for comparative analysis and discusses the generalized experimental protocols for determining such properties.

## Introduction to 2-Methyldecanenitrile

**2-Methyldecanenitrile**, also known by its trade name Frutonile, is a nitrile compound with a characteristic fruity, peach-like aroma.<sup>[1]</sup> It is primarily used in the fragrance industry.<sup>[1]</sup> A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety assessments, and understanding its reactivity and stability.

It is important to note that as of the latest literature review, specific experimental thermochemical data for **2-Methyldecanenitrile** are not readily available. This guide compiles the existing physicochemical data and provides data for a structurally related, shorter-chain nitrile to serve as a reference.

## Physicochemical Properties of 2-Methyldecanenitrile

A summary of the available physicochemical data for **2-Methyldecanenitrile** is presented in Table 1. This data is essential for handling, storage, and process modeling.

Property	Value	Source
Molecular Formula	C11H21N	[2][3]
Molar Mass	167.29 g/mol	[2][3]
CAS Number	69300-15-8	[2][3]
Appearance	Liquid	[2]
Density	0.820 g/cm <sup>3</sup>	[2][3]
Boiling Point	251 °C	[2][3]
Flash Point	129 °C	[2][3]
Vapor Pressure	2.3 Pa at 20 °C	[2]
Refractive Index	1.432	[2]

## Thermochemical Data for a Homologous Compound: 2-Methylbutanenitrile

In the absence of experimental data for **2-Methyldecanenitrile**, the thermochemical data for a shorter-chain homolog, 2-methylbutanenitrile (CAS No. 18936-17-9), is presented in Table 2. This data, sourced from the NIST Chemistry WebBook, can provide an approximation for the thermochemical behavior of **2-Methyldecanenitrile**.<sup>[4][5][6][7][8][9][10][11][12][13][14][15][16]</sup> However, it is crucial to recognize that the longer alkyl chain in **2-Methyldecanenitrile** will influence its thermochemical properties, and these values should be used with caution.

Property	Value	Units	Method	Reference
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$ )	$2.4 \pm 1.4$	kJ/mol	Ccr	Rakus, Verevkin, et al., 1994[9]
Standard Enthalpy of Formation (Liquid, $\Delta_f H^\circ_{\text{liquid}}$ )	-9.567	kcal/mol	Ccr	Rakus, Verevkin, et al., 1994[8]
Standard Enthalpy of Combustion (Liquid, $\Delta_c H^\circ_{\text{liquid}}$ )	$-768.10 \pm 0.33$	kcal/mol	Ccr	Rakus, Verevkin, et al., 1994[8]
Enthalpy of Vaporization ( $\Delta_{\text{vap}} H$ )	$42.5 \pm 0.3$	kJ/mol	GS	Rakus, Verevkin, et al., 1994[12]

## Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organic compounds like nitriles involves precise calorimetric measurements. The following sections outline the general experimental protocols for determining key thermochemical properties.

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) of a compound is typically determined indirectly through the measurement of its enthalpy of combustion ( $\Delta_c H^\circ$ ) using a bomb calorimeter.[17] [18]

Experimental Workflow for Combustion Calorimetry:

- **Sample Preparation:** A precisely weighed sample of the liquid nitrile is placed in a crucible within a combustion bomb. A known amount of a combustion aid, such as paraffin oil, may be

used to ensure complete combustion.

- **Bomb Assembly:** The bomb is sealed and pressurized with pure oxygen.
- **Calorimeter Setup:** The bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited electrically, and the temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[\[18\]](#)
- **Data Analysis:** The heat released by the combustion reaction is calculated from the temperature change of the calorimeter system (water and bomb). The heat capacity of the calorimeter is determined in a separate experiment using a standard substance with a known enthalpy of combustion, such as benzoic acid.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

The heat capacity ( $C_p$ ) of a liquid can be determined using various calorimetric techniques, with scanning calorimetry being a common and accurate method.[\[19\]](#)

Experimental Workflow for Scanning Calorimetry:

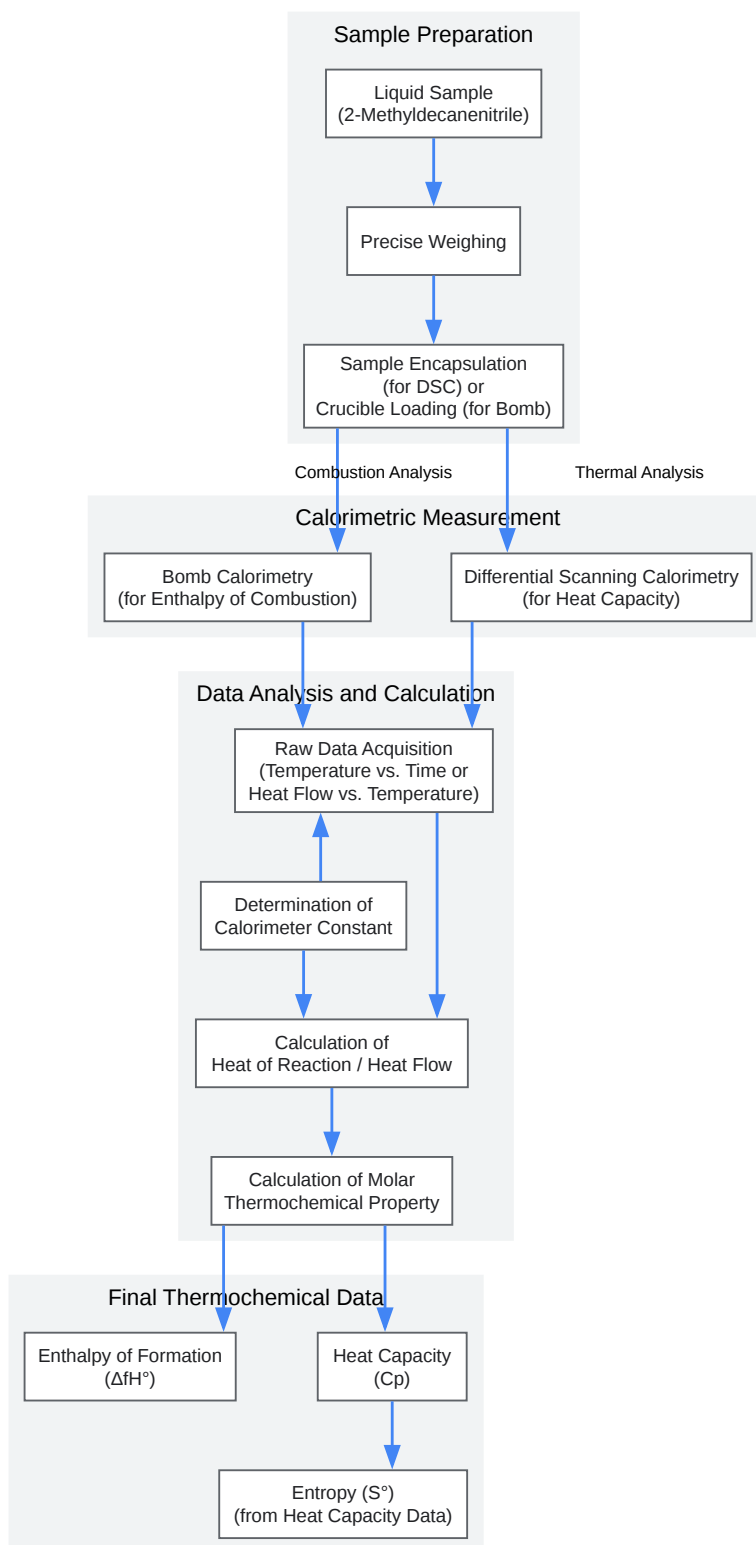
- **Calorimeter Setup:** A differential scanning calorimeter (DSC) or a specialized heat capacity calorimeter is used. The instrument has a reference cell and a sample cell.
- **Sample Preparation:** A known mass of the liquid nitrile is hermetically sealed in a sample pan. An empty pan is used in the reference cell.
- **Temperature Program:** The sample and reference cells are heated at a constant rate over a defined temperature range.

- **Data Acquisition:** The instrument measures the difference in heat flow required to maintain the sample and reference cells at the same temperature as the temperature is scanned.
- **Data Analysis:** The heat capacity of the sample is calculated from the differential heat flow, the scanning rate, and the mass of the sample. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of thermochemical data for a liquid sample like **2-Methyldecanenitrile**.

## General Workflow for Experimental Thermochemical Data Determination



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General workflow for thermochemical data determination.

## Conclusion

This technical guide has summarized the currently available physicochemical data for **2-Methyldecanenitrile** and highlighted the absence of publicly available experimental thermochemical data. To provide a frame of reference for researchers, thermochemical data for the homologous compound 2-methylbutanenitrile has been presented. Furthermore, generalized experimental protocols for determining the enthalpy of formation and heat capacity have been detailed, along with a visual representation of the experimental workflow. It is recommended that experimental studies be conducted to determine the specific thermochemical properties of **2-Methyldecanenitrile** to enable more accurate process modeling, safety analysis, and to enhance the fundamental understanding of this compound.

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